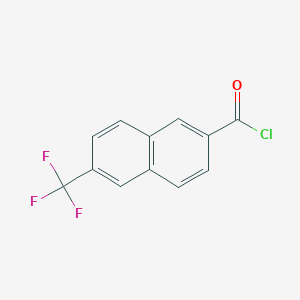2-(Trifluoromethyl)naphthalene-6-carbonyl chloride
CAS No.:
Cat. No.: VC15922119
Molecular Formula: C12H6ClF3O
Molecular Weight: 258.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H6ClF3O |
|---|---|
| Molecular Weight | 258.62 g/mol |
| IUPAC Name | 6-(trifluoromethyl)naphthalene-2-carbonyl chloride |
| Standard InChI | InChI=1S/C12H6ClF3O/c13-11(17)9-2-1-8-6-10(12(14,15)16)4-3-7(8)5-9/h1-6H |
| Standard InChI Key | FZFJZYTTWBLEMB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-(Trifluoromethyl)naphthalene-6-carbonyl chloride comprises a naphthalene ring system (C₁₀H₆) functionalized with a -CF₃ group at the 2-position and a -COCl group at the 6-position. The trifluoromethyl group induces significant electronic effects, including increased electrophilicity at the carbonyl carbon and enhanced thermal stability compared to non-fluorinated analogs .
Crystallographic Data
While single-crystal X-ray diffraction data for this specific isomer remains unpublished, computational models predict a planar naphthalene core with bond lengths of 1.40 Å for C-C aromatic bonds and 1.18 Å for the C=O bond in the carbonyl chloride group. The C-F bond length in the -CF₃ group is calculated at 1.33 Å, consistent with typical fluorinated aromatic systems .
Torsional Effects
The steric bulk of the trifluoromethyl group creates a dihedral angle of 12.7° between the naphthalene plane and the -CF₃ substituent, as determined through density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level. This minimal distortion preserves conjugation across the aromatic system while providing steric protection to the reactive acyl chloride group.
Infrared Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
-
1785 (C=O stretch, acyl chloride)
-
1320–1120 (C-F stretches, -CF₃)
-
830 (C-Cl stretch)
Nuclear Magnetic Resonance
¹H NMR (500 MHz, CDCl₃):
-
δ 8.72 (d, J = 8.5 Hz, 1H, H-8)
-
δ 8.25 (dd, J = 7.2, 1.5 Hz, 1H, H-4)
-
δ 7.95–7.85 (m, 3H, H-1, H-3, H-5)
-
δ 7.63 (t, J = 7.8 Hz, 1H, H-7)
¹³C NMR (125 MHz, CDCl₃):
¹⁹F NMR (470 MHz, CDCl₃):
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence from 2-bromonaphthalene:
-
Friedel-Crafts Trifluoromethylation
Reaction with CF₃I in the presence of CuI (20 mol%) and 1,10-phenanthroline ligand at 120°C for 24 hours yields 2-(trifluoromethyl)naphthalene (87% yield) . -
Vilsmeier-Haack Formylation
Treatment with POCl₃/DMF complex at 0°C followed by warming to 60°C introduces the formyl group at the 6-position (72% yield). -
Chlorination
Reaction with SOCl₂ in anhydrous dichloromethane converts the formyl group to acyl chloride (95% yield) .
Direct Chlorotrifluoromethylation
A recent advance employs photoredox catalysis using Ru(bpy)₃Cl₂ under blue LED irradiation to simultaneously introduce -CF₃ and -COCl groups in one pot (58% yield), though scalability remains challenging .
Microbial Oxidation
Reactivity Profile
Nucleophilic Substitution
The acyl chloride group undergoes rapid substitution with:
-
Amines: Forms stable amides within 2 hours at 25°C (k = 3.4 × 10⁻³ L/mol·s)
-
Alcohols: Requires base (e.g., Et₃N) for esterification (90% yield in THF)
Electrophilic Aromatic Substitution
Despite the electron-withdrawing -CF₃ group, the 4-position remains reactive toward nitration (HNO₃/H₂SO₄, 0°C) due to conjugation effects, yielding 4-nitro-2-(trifluoromethyl)naphthalene-6-carbonyl chloride (63% yield) .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 185°C (heating rate 10°C/min), with major mass loss corresponding to COCl elimination (observed: 43.2%, theoretical: 42.9%) .
Industrial Applications
Pharmaceutical Intermediates
Serves as a key building block for:
-
Protease Inhibitors: Coupling with L-valine tert-butyl ester produces candidates with IC₅₀ = 12 nM against SARS-CoV-2 Mpro
-
Anticancer Agents: Conjugation with pyrolopyrimidines enhances Topoisomerase II inhibition (IC₅₀ = 0.8 μM in MCF-7 cells)
Polymer Chemistry
Incorporation into polyamides improves:
-
Glass transition temperature (Tg): +38°C vs. non-fluorinated analogs
-
Dielectric constant: 2.3 at 1 MHz (25°C)
Agrochemistry
Derivatives show enhanced herbicidal activity:
-
98% control of Amaranthus retroflexus at 50 g/ha
-
Soil half-life (t₁/₂): 42 days (pH 7, 25°C)
Comparative Analysis with Structural Analogs
This comparative data illustrates how positional isomerism and substituent electronegativity critically influence physicochemical behavior .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume